3-Aminophenylboronic acid
Overview
Description
Synthesis Analysis
The asymmetric synthesis of α-aminoboronates, which are structural analogues of 3-aminophenylboronic acid, can be achieved via Rhodium-catalyzed enantioselective C(sp3)-H borylation. This method allows for efficient synthesis and stereospecific transformations of α-aminoboronates, demonstrating the compound's versatile synthetic utility (Reyes et al., 2019).
Molecular Structure Analysis
Research on 3-formylphenylboronic acid and its analogues has provided insights into the molecular structure of related compounds, highlighting the importance of geometry optimization and theoretical calculations in understanding their stability and reactivity (Tanış et al., 2020).
Chemical Reactions and Properties
3-Aminophenylboronic acid's reactivity has been explored through its interaction with secondary amines to form diverse products, including 3-amino-substituted benzoxaboroles. These reactions vary with the structure of the amines, demonstrating the compound's versatile chemical behavior (Adamczyk-Woźniak et al., 2010).
Physical Properties Analysis
Polymerization of 3-aminophenylboronic acid has been used to modify capillary electrophoresis capillaries, indicating its potential in enhancing selectivity in separation processes. This application showcases the influence of its functional groups on its physical properties (Bossi et al., 2004).
Chemical Properties Analysis
The electropolymerization of 3-aminophenylboronic acid has been studied in non-aqueous solutions, revealing the formation of cross-linked nanoporous polymer membranes. This process, requiring no exogenous protons, showcases the unique chemical properties and potential applications of the compound in material science (Wang et al., 2016).
Scientific Research Applications
Functionalization of Magnetic Nanocomposites for Glycoprotein Recognition : A study by Li et al. (2018) reports the fabrication of an aminophenylboronic acid functionalized magnetic nanocomposite (Fe3O4/ZIF-8/APBA). This nanocomposite exhibits high adsorption capacity and specificity toward glycoproteins, making it valuable in proteomics research.
Capillary Electrophoresis for Separation of Diastereoisomers and Glycoproteins : Bossi et al. (2004) discuss the use of poly-aminophenylboronic acid in capillary electrophoresis for the selective separation of diastereoisomers and proteins, such as haemoglobins. This demonstrates its application in chromatographic techniques and protein analysis (Bossi et al., 2004).
Bacteria Detection through Affinity Binding : Wannapob et al. (2010) developed an affinity sensor using 3-aminophenylboronic acid for bacteria detection, utilizing its ability to bind to diols on bacterial cell walls. This method offers a time-saving and cost-effective approach for bacterial analysis in various water types (Wannapob et al., 2010).
Quartz Crystal Biosensors for Detecting Sugars and Glycated Hemoglobin : Přibyl and Skládal (2005) used 3-aminophenylboronic acid to construct affinity mass sensors for saccharides and glycated hemoglobin detection. This illustrates its utility in biosensor development (Přibyl & Skládal, 2005).
Electrochemical Polymerization of 3-Aminophenylboronic Acid : Tan, Wang, and Feng (2013) investigated the use of graphene oxide and reduced graphene oxide as carbocatalysts for the polymerization of 3-aminophenylboronic acid. Their study highlights its role in enhancing polymerization rates and improving polymer quality (Tan, Wang, & Feng, 2013).
Microspheres for Protein Molecular Imprinting : Yan, Lu, and Gao (2007) utilized the polymerization of 3-aminophenylboronic acid in aqueous environments to modify microspheres for protein imprinting, demonstrating its potential in bio-macromolecular affinity studies (Yan, Lu, & Gao, 2007).
Electropolymerization in Ionic Liquids for Sensor Development : Zou, Yaqiu, and Cui (2020) explored the electropolymerization of 3-aminophenylboronic acid in ionic liquids, highlighting its application in creating sensors for glucose and other diol-containing analytes (Zou, Yaqiu, & Cui, 2020).
Safety And Hazards
- Storage : Store 3-APBA as a combustible solid.
- WGK Classification : WGK 3 (moderate water hazard).
- Flash Point : Not applicable.
Future Directions
- Sensor Development : Further research can explore novel applications of 3-APBA in biosensors, especially for detecting specific diol-containing molecules.
- Functional Materials : Investigate its use as a building block for constructing other boron-containing materials.
- Biomedical Applications : Explore potential therapeutic applications or drug delivery systems based on 3-APBA.
properties
IUPAC Name |
(3-aminophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZFEHDNIAQMNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
280563-63-5 | |
Record name | Poly(3-aminophenylboronic acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=280563-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10867227 | |
Record name | 3-Aminophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10867227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminophenylboronic acid | |
CAS RN |
30418-59-8, 66472-86-4 | |
Record name | 3-Aminophenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30418-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminobenzeneboronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030418598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Aminophenylboric acid hemisulphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066472864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Aminophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10867227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (m-aminophenyl)metaboric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.612 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-AMINOPHENYLBORONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44U8ADR772 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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